An In-depth Technical Guide to Oxamyl Oxime: Structure, Properties, and Analysis
An In-depth Technical Guide to Oxamyl Oxime: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of oxamyl oxime, a key metabolite of the carbamate pesticide oxamyl. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core chemical and physical properties of oxamyl oxime, its formation, biological significance, and analytical methodologies. Our focus is on providing not just data, but also the scientific context and practical insights necessary for its application in a research setting.
Introduction: The Significance of Oxamyl Oxime
Oxamyl oxime, chemically known as methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, is the principal hydrolysis product and a major metabolite of oxamyl[1][2]. Oxamyl is a broad-spectrum insecticide, nematicide, and acaricide used in agriculture.[3][4] Understanding the properties and behavior of its oxime metabolite is crucial for several reasons. Firstly, in environmental monitoring and residue analysis, the presence of oxamyl oxime is a key indicator of the initial application of oxamyl.[5] Secondly, from a toxicological standpoint, the conversion of oxamyl to oxamyl oxime represents a significant detoxification pathway, as the oxime is considerably less toxic than the parent carbamate.[6] This guide will explore these facets in detail, providing a robust knowledge base for scientific investigation.
Chemical Structure and Physicochemical Properties
The unique chemical structure of oxamyl oxime dictates its physical and chemical behavior. The presence of the oxime functional group in place of the N-methylcarbamoyl group of oxamyl drastically alters its biological activity.
Chemical Structure
The chemical structure of oxamyl oxime is presented below.
Caption: Chemical structure of Oxamyl Oxime.
Physicochemical Data
A summary of the key physicochemical properties of oxamyl oxime is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | |
| CAS Number | 30558-43-1 | [7] |
| Molecular Formula | C₅H₁₀N₂O₂S | |
| Molecular Weight | 162.21 g/mol | [7] |
| Appearance | White powder/solid | |
| Melting Point | 174 - 179 °C | [5] |
| Boiling Point | 272.1 °C | [5] |
| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol. | , [5][8] |
| LogP (Octanol/Water Partition Coefficient) | 0.225 - 0.34 | , [5][9] |
| SMILES | CN(C)C(=O)C(=NO)SC | |
| InChIKey | KIDWGGCIROEJJW-UHFFFAOYSA-N | [9] |
Synthesis and Generation
While oxamyl oxime is commercially available as a reference standard, understanding its synthesis and generation from its parent compound is vital for many research applications.[10][11]
Laboratory Synthesis via Hydrolysis of Oxamyl
A practical method for producing oxamyl oxime in a laboratory setting is through the controlled hydrolysis of oxamyl. This process mimics the natural degradation pathway and is a reliable method for generating the metabolite for analytical or toxicological studies.
Experimental Protocol: Alkaline Hydrolysis of Oxamyl to Oxamyl Oxime
-
Dissolution: Prepare a stock solution of oxamyl in a suitable organic solvent such as methanol or acetonitrile.
-
Alkaline Treatment: To an aliquot of the oxamyl stock solution, add a solution of sodium hydroxide (e.g., 0.1 M) to achieve a final pH of 9.[1] The reaction should be carried out at room temperature.
-
Monitoring: Monitor the progress of the hydrolysis reaction using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the oxamyl peak and the appearance of the oxamyl oxime peak will indicate the reaction's progress.
-
Neutralization and Extraction: Once the reaction is complete (typically within a few hours at pH 9), neutralize the solution with a suitable acid (e.g., hydrochloric acid) to pH 7.[1] Extract the oxamyl oxime from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Concentrate the organic extract and purify the resulting oxamyl oxime using column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized oxamyl oxime using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Microbial degradation of oxamyl to oxamyl oxime.
Abiotic Degradation
In addition to microbial action, the hydrolysis of oxamyl to oxamyl oxime can also occur abiotically, with the rate being significantly influenced by pH. Hydrolysis is more rapid under alkaline conditions. [1]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the detection and quantification of oxamyl oxime in various matrices, including environmental samples and agricultural products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of oxamyl and its oxime metabolite due to its high sensitivity and selectivity. [10] Experimental Protocol: LC-MS/MS Analysis of Oxamyl Oxime in Water
-
Sample Preparation:
-
Take a 10 mL aliquot of the water sample.
-
Acidify the sample by adding an equal volume of 0.1% formic acid in water.
-
If particulates are present, filter the sample through a 0.2 µm syringe filter.
-
Transfer the filtrate to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for oxamyl oxime.
-
Caption: Workflow for the LC-MS/MS analysis of oxamyl oxime.
Safety and Handling
As a chemical used in a laboratory setting, proper safety precautions must be observed when handling oxamyl oxime.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [5]* Handling: Avoid inhalation of dust and contact with skin and eyes. [5]Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Oxamyl oxime is a molecule of significant interest in the fields of environmental science, toxicology, and agricultural chemistry. Its formation from the pesticide oxamyl represents a critical detoxification pathway, and its presence serves as an important marker for environmental monitoring. This guide has provided a detailed overview of its chemical structure, properties, synthesis, biological activity, and analytical methods, offering a solid foundation for researchers and scientists working with this compound. The provided protocols and data are intended to facilitate further research and a deeper understanding of the role of oxamyl oxime in various scientific disciplines.
References
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Taylor & Francis Online. Degradation and metabolism of Oxamyl and phenamiphos in soils. Taylor & Francis Online. Available at: [Link].
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Regulations.gov. Oxamyl: Draft Human Health Risk Assessment in Support of Registration. Regulations.gov. Available at: [Link].
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Chem Service. SAFETY DATA SHEET. Chem Service. Available at: [Link].
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PubMed. Pharmacological and toxicological in vitro and in vivo effect of higher doses of oxime reactivators. PubMed. Available at: [Link].
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PMC. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. PMC. Available at: [Link].
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Restored CDC. ORGANONITROGEN PESTICIDES 5601. Restored CDC. Available at: [Link].
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PubChem. Oxamyl-oxime. PubChem. Available at: [Link].
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Arysta LifeScience. MATERIAL SAFETY DATA SHEET. Arysta LifeScience. Available at: [Link].
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Agilent. Oxamyl Standard (1X1 mL) - Safety Data Sheet. Agilent. Available at: [Link].
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EPA. Drinking Water Health Advisory for Oxamyl. EPA. Available at: [Link].
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